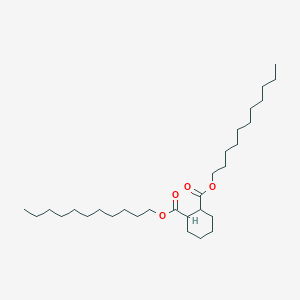phosphane CAS No. 138852-42-3](/img/structure/B14269108.png)
[(1,3-Dioxocan-2-yl)methyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxocan-2-yl)methylphosphane is an organophosphorus compound that features a phosphane group bonded to a diphenyl moiety and a 1,3-dioxocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxocan-2-yl)methylphosphane typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxocane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of (1,3-Dioxocan-2-yl)methylphosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxocan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group back to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1,3-Dioxocan-2-yl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance of the final products.
Mechanism of Action
The mechanism of action of (1,3-Dioxocan-2-yl)methylphosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic processes.
Properties
CAS No. |
138852-42-3 |
|---|---|
Molecular Formula |
C19H23O2P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,3-dioxocan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H23O2P/c1-4-10-17(11-5-1)22(18-12-6-2-7-13-18)16-19-20-14-8-3-9-15-21-19/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
KVEHUDWRHBRKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(OCC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


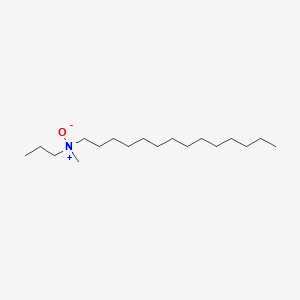

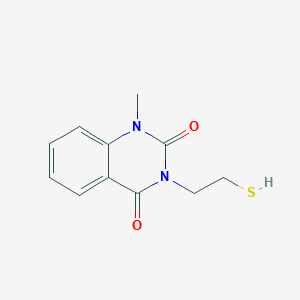
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)

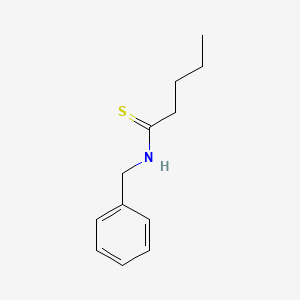
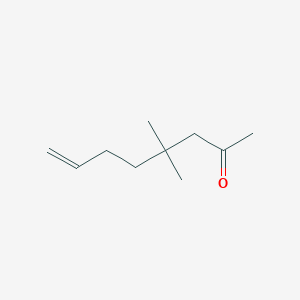


![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)


